2-(4-METHYLPHENYL)-N~4~-PHENETHYL-4-QUINOLINECARBOXAMIDE
Overview
Description
2-(4-METHYLPHENYL)-N~4~-PHENETHYL-4-QUINOLINECARBOXAMIDE is a complex organic compound with a quinoline backbone
Preparation Methods
The synthesis of 2-(4-METHYLPHENYL)-N~4~-PHENETHYL-4-QUINOLINECARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-methylphenyl and phenethylamine as starting materials.
Formation of Quinoline Backbone: The quinoline backbone is formed through a series of cyclization reactions.
Amidation Reaction: The final step involves the amidation reaction where the carboxylic acid group of the quinoline derivative reacts with phenethylamine to form the desired amide.
Industrial production methods often involve optimizing these steps to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
2-(4-METHYLPHENYL)-N~4~-PHENETHYL-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the quinoline backbone.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-METHYLPHENYL)-N~4~-PHENETHYL-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: This compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-N~4~-PHENETHYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it can bind to bacterial enzymes, inhibiting their function and thus exhibiting antimicrobial properties .
Comparison with Similar Compounds
2-(4-METHYLPHENYL)-N~4~-PHENETHYL-4-QUINOLINECARBOXAMIDE can be compared with similar compounds such as:
2-(4-Methylsulfonylphenyl) Indole Derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
2,4-Disubstituted Thiazoles: These compounds are known for their broad spectrum of biological activities, including antibacterial and antitumor properties.
The uniqueness of this compound lies in its specific quinoline structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-18-11-13-20(14-12-18)24-17-22(21-9-5-6-10-23(21)27-24)25(28)26-16-15-19-7-3-2-4-8-19/h2-14,17H,15-16H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYFNGAQXJNTJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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